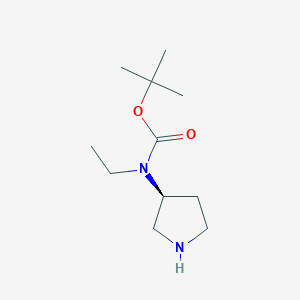![molecular formula C28H38O19 B3255132 [(2R,3R,4S,5R,6R)-3,4,5-Triacetyloxy-6-[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate CAS No. 25018-27-3](/img/structure/B3255132.png)
[(2R,3R,4S,5R,6R)-3,4,5-Triacetyloxy-6-[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate
Übersicht
Beschreibung
[(2R,3R,4S,5R,6R)-3,4,5-Triacetyloxy-6-[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate is a complex organic compound characterized by multiple acetyl groups and a polyhydroxylated structure
Wirkmechanismus
Target of Action
Trehalose octaacetate, also known as [(2R,3R,4S,5R,6R)-3,4,5-Triacetyloxy-6-[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate, is a derivative of trehalose, a naturally occurring disaccharide . The primary targets of trehalose are proteins and cellular membranes, where it acts as an osmoprotectant, chemical chaperone, free radical scavenger, carbon source, virulence factor, and metabolic regulator .
Mode of Action
Trehalose interacts with its targets by changing the aqueous environment surrounding the protein and preserving its native conformation . This interaction helps protect cells against various stress factors, including thermal stress, salt and oxidative stress, desiccation, UV radiation, and exposure to heavy metal ions or pathogens .
Biochemical Pathways
The dominant pathway for trehalose biosynthesis in organisms is through trehalose-6-phosphate synthase and phosphatase . Two major types of trehalases are responsible for its breakdown . Trehalose levels vary strongly with the growth phase of the cells, with rapidly growing cells having lower levels than slow-growing and stationary-phase cells .
Pharmacokinetics
Trehalose is metabolized by trehalase in mammals . Trehalase is moderately expressed in kidney, duodenum, and small intestine, while its expression in ovary, adrenal gland, colon and cerebral cortex is low . The affinity of trehalose to human (66.03 ± 5.1 μM), rat (102.53 ± 11.3 μM) and mouse (42.07 ± 5.3 μM) trehalase was significantly different .
Result of Action
The action of trehalose results in maintaining cellular homeostasis under stress conditions . It has been demonstrated that trehalose can confer protection to denaturation of proteins, membranes, cells, and organisms under stress conditions .
Action Environment
The action of trehalose is influenced by environmental factors. Trehalose plays a significant role in this survival mechanism, acting as an osmoprotectant and chemical chaperone .
Safety and Hazards
Zukünftige Richtungen
Trehalose is enabling life-changing protein therapeutics and exosomes . Hayashibara is exploring the potential of the saccharide, trehalose, to advance progress in the development of new medical and therapeutic applications, with a particular focus on its ability to stabilize exosomes and improve drug delivery .
Biochemische Analyse
Biochemical Properties
Trehalose octaacetate plays a key role as a carbon source in lower organisms and as an osmoprotectant or a stabilizing molecule in higher animals and plants . It interacts with various enzymes, proteins, and other biomolecules, contributing to its diverse roles in biochemical reactions .
Cellular Effects
Trehalose octaacetate influences cell function in several ways. It plays a protective role against different abiotic stressful cues such as temperature extremes, salinity, and desiccation . It also regulates water use efficiency and stomatal movement in most plants .
Molecular Mechanism
At the molecular level, trehalose octaacetate exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It is believed to play a protective role against different abiotic stressful cues .
Metabolic Pathways
Trehalose octaacetate is involved in several metabolic pathways. It interacts with various enzymes and cofactors, and can affect metabolic flux or metabolite levels .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [(2R,3R,4S,5R,6R)-3,4,5-Triacetyloxy-6-[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate typically involves the acetylation of a polyhydroxylated precursor. The reaction conditions often include the use of acetic anhydride and a catalyst such as pyridine to facilitate the acetylation process. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acetyl groups.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale acetylation processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
[(2R,3R,4S,5R,6R)-3,4,5-Triacetyloxy-6-[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate undergoes various chemical reactions, including:
Hydrolysis: The acetyl groups can be hydrolyzed under acidic or basic conditions to yield the corresponding polyhydroxylated compound.
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of carbonyl compounds.
Substitution: The acetyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic (e.g., HCl) or basic (e.g., NaOH) conditions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Hydrolysis: Polyhydroxylated compounds.
Oxidation: Carbonyl compounds (e.g., aldehydes or ketones).
Substitution: Compounds with substituted functional groups in place of acetyl groups.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, [(2R,3R,4S,5R,6R)-3,4,5-Triacetyloxy-6-[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate is used as a building block for the synthesis of more complex molecules. Its polyhydroxylated structure makes it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its potential role in cellular processes due to its ability to interact with various biomolecules. It may be used in the study of carbohydrate metabolism and enzyme interactions.
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic applications. The acetylated structure may enhance the bioavailability and stability of certain drugs.
Industry
In industrial applications, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in coatings, adhesives, and other advanced materials.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- [(2R,3R,4S,5R,6R)-3,4,5-Trihydroxy-6-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate
- [(2R,3R,4S,5R,6R)-3,4,5-Triacetyloxy-6-[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(methoxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate
Uniqueness
[(2R,3R,4S,5R,6R)-3,4,5-Triacetyloxy-6-[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate is unique due to its multiple acetyl groups and polyhydroxylated structure. This combination of features provides it with distinct chemical reactivity and potential applications in various fields. The presence of multiple acetyl groups enhances its solubility and stability, making it a valuable compound for research and industrial applications.
Eigenschaften
IUPAC Name |
[3,4,5-triacetyloxy-6-[3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H38O19/c1-11(29)37-9-19-21(39-13(3)31)23(41-15(5)33)25(43-17(7)35)27(45-19)47-28-26(44-18(8)36)24(42-16(6)34)22(40-14(4)32)20(46-28)10-38-12(2)30/h19-28H,9-10H2,1-8H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWDSLHMSWAHPBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OC2C(C(C(C(O2)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H38O19 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60323429 | |
| Record name | Trehalose octaacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60323429 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
678.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25018-27-3 | |
| Record name | TREHALOSE, OCTAACETATE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403987 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Trehalose octaacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60323429 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the structural characteristics of trehalose octaacetate?
A1: Trehalose octaacetate (C28H38O19) is a non-reducing disaccharide derivative where all eight hydroxyl groups of trehalose are substituted with acetate groups [, ]. The molecule can crystallize into different polymorphs. X-ray diffraction studies have revealed two distinct polymorphs: a monoclinic form (polymorph I) and an orthorhombic form (polymorph II) []. In both forms, the two D-glucopyranosyl rings of the trehalose core adopt chair conformations, and the atoms involved in the glycosidic linkage are coplanar [].
Q2: Is there any information about the spectroscopic data for trehalose octaacetate?
A2: While the provided research excerpts don't contain detailed spectroscopic data, they mention that the structure of trehalose octaoleate (synthesized from trehalose octaacetate) was confirmed using infrared (IR) and 13C nuclear magnetic resonance (NMR) spectroscopy [].
Q3: What is known about the material properties and potential applications of trehalose octaacetate?
A3: Trehalose octaacetate serves as a valuable precursor for synthesizing trehalose fatty acid polyesters []. One study successfully prepared trehalose octaoleate via a solvent-free interesterification reaction between trehalose octaacetate and methyl oleate using sodium metal as a catalyst []. The resulting trehalose octaoleate exhibited physical properties similar to sucrose polyesters and vegetable oils, including viscosity, hydrophilic-lipophilic balance (HLB), and solubility []. This suggests potential applications in food science or as a low-calorie oil substitute due to its resistance to in vitro lipolysis [].
Q4: Are there alternative methods for synthesizing trehalose octaacetate?
A4: Although not explicitly described in the provided research, one abstract mentions "The Preparation of β,β-Trehalose Octaacetate" []. This suggests alternative synthetic routes or modifications to existing methods might exist for obtaining this compound.
Q5: What is the significance of studying different polymorphs of trehalose octaacetate?
A5: Polymorphism, the ability of a solid material to exist in more than one crystal structure, can significantly influence a compound's physical and chemical properties such as solubility, melting point, and stability []. Understanding the different polymorphs of trehalose octaacetate, such as those characterized in the research [], is crucial for optimizing its use in various applications, particularly in pharmaceutical formulations or material science.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


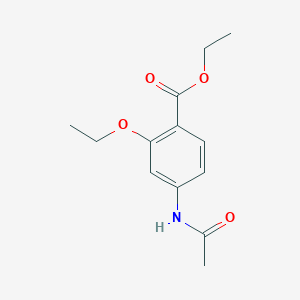

![2-[(3-Chlorophenyl)amino]acetonitrile](/img/structure/B3255082.png)
![(S)-Hexahydro-1H-pyrido[1,2-a]pyrazin-4(6H)-one](/img/structure/B3255087.png)
![Methyl 8-amino-2,3-dimethylimidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B3255088.png)
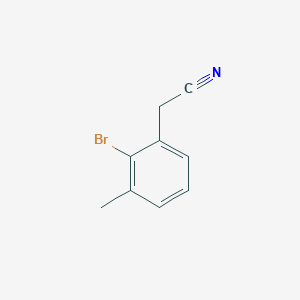
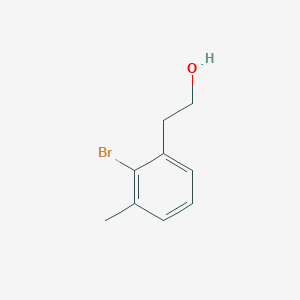

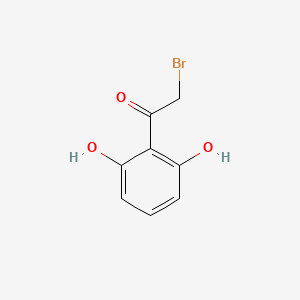
![7-Azabicyclo[2.2.1]heptane-2,7-dicarboxylic acid, 2,7-diethyl ester](/img/structure/B3255110.png)
![1-[4-(1H-Imidazol-2-yl)phenyl]ethan-1-one](/img/structure/B3255113.png)
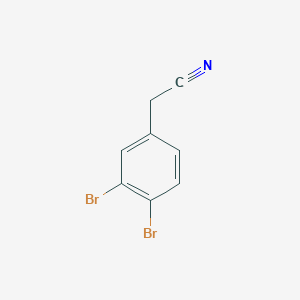
![Pyrazolo[1,5-a]pyrazine](/img/structure/B3255129.png)
